![molecular formula C8H9F2N3O4 B2786321 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid CAS No. 1946812-24-3](/img/structure/B2786321.png)
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid, also known as DFNB, is a chemical compound that is widely used in scientific research. It belongs to the class of pyrazole derivatives and has a molecular formula of C8H9F2N3O4. DFNB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mechanism of Action
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in lipid metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has also been found to regulate lipid metabolism and glucose homeostasis.
Advantages and Limitations for Lab Experiments
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has several advantages as a research tool. It is a highly specific inhibitor of COX-2 and has been found to be more effective than other COX-2 inhibitors in certain contexts. 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has some limitations as well. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several possible future directions for research involving 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid. One area of interest is the development of new derivatives of 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid that exhibit improved solubility and bioavailability. Another area of research is the investigation of the role of 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid in regulating lipid metabolism and glucose homeostasis. Finally, 4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid could be used as a tool to investigate the role of COX-2 in various disease states, including cancer and inflammation.
Conclusion:
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid is a valuable tool in scientific research, with a range of biochemical and physiological effects that make it useful in a variety of contexts. Its specific inhibition of COX-2 and activation of PPARγ make it a promising candidate for the development of new therapies for various diseases. However, further research is needed to fully understand its mechanisms of action and potential applications.
Synthesis Methods
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid can be synthesized using a multistep process that involves the reaction of 4-nitropyrazole with difluoromethyl bromide, followed by the reaction of the resulting intermediate with butanoic acid. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid has been extensively used in scientific research as a tool to investigate various biological processes. It has been found to be particularly useful in studying the role of pyrazole derivatives in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
4-[5-(difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O4/c9-8(10)7-5(13(16)17)4-11-12(7)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGCVNAVNINHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C(F)F)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

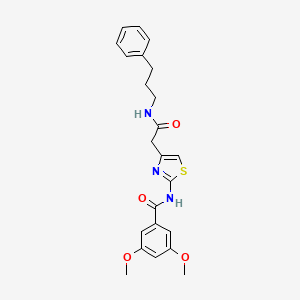

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2786245.png)
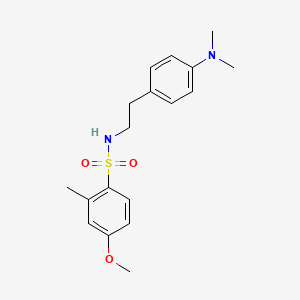
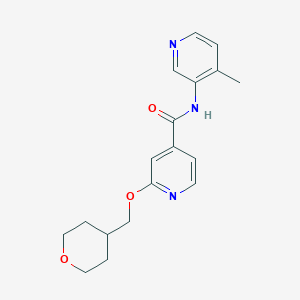

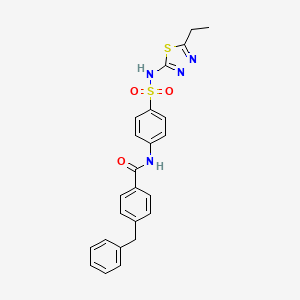
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2786251.png)
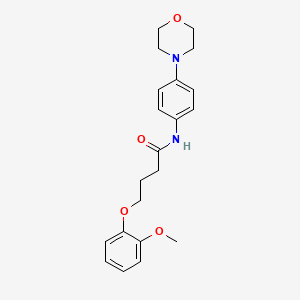
![4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2786255.png)

![Ethyl 3-[4-(sec-butyl)phenoxy]benzenecarboxylate](/img/structure/B2786257.png)
![2,6-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2786258.png)
